REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([N+:13]([O-])=O)[C:5]([NH:8][CH2:9][CH:10]2[CH2:12][CH2:11]2)=[N:6][CH:7]=1>CO.[Pt]>[Br:1][C:2]1[CH:3]=[C:4]([NH2:13])[C:5]([NH:8][CH2:9][CH:10]2[CH2:12][CH2:11]2)=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)NCC1CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 3 h under hydrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)NCC1CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |